molecular formula C19H19ClF3N3O2 B11508016 2-[4-(4-chlorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide

2-[4-(4-chlorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B11508016
M. Wt: 413.8 g/mol
InChI Key: QHCFYBBQLJWTJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

      Synthetic Routes: The synthetic route involves the reaction of appropriate starting materials to form the compound.

      Reaction Conditions: Specific conditions, solvents, and temperatures are employed during synthesis.

      Industrial Production: While I don’t have specific industrial production methods, it’s likely produced through optimized processes for large-scale manufacturing.

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: These depend on the specific reaction type.

      Major Products: Detailed information on major reaction products would require further research.

  • Scientific Research Applications

      Chemistry: Used as a reference standard in analytical chemistry.

      Biology: Investigated for potential biological effects.

      Medicine: Its role in drug development and pharmacology.

      Industry: Quality control in pharmaceutical manufacturing.

  • Mechanism of Action

      Targets: Cetirizine and its related compounds primarily target histamine receptors (H1 receptors) to alleviate allergic symptoms.

      Pathways: They modulate immune responses and reduce histamine-mediated effects.

  • Remember that this information is based on available data, and for more specific details, further research and literature review are recommended

    Properties

    Molecular Formula

    C19H19ClF3N3O2

    Molecular Weight

    413.8 g/mol

    IUPAC Name

    2-[4-(4-chlorophenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide

    InChI

    InChI=1S/C19H19ClF3N3O2/c20-14-1-5-16(6-2-14)26-11-9-25(10-12-26)13-18(27)24-15-3-7-17(8-4-15)28-19(21,22)23/h1-8H,9-13H2,(H,24,27)

    InChI Key

    QHCFYBBQLJWTJK-UHFFFAOYSA-N

    Canonical SMILES

    C1CN(CCN1CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)Cl

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.